molecular formula C8H10N2O3S B6211009 4-amino-N-methanesulfonylbenzamide CAS No. 1023277-26-0

4-amino-N-methanesulfonylbenzamide

Cat. No.: B6211009
CAS No.: 1023277-26-0
M. Wt: 214.24 g/mol
InChI Key: IVPVFHGHVXUZBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methanesulfonylbenzamide typically involves the reaction of 4-aminobenzoyl chloride with methanesulfonamide under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the chloride group by the methanesulfonamide group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields . The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methanesulfonylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted sulfonamides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-amino-N-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . The inhibition of this enzyme disrupts the pH regulation within the tumor microenvironment, leading to reduced tumor growth and proliferation . The compound’s ability to interact with various molecular targets makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-methanesulfonylbenzamide is unique due to the presence of both the amino group and the methanesulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .

Biological Activity

4-Amino-N-methanesulfonylbenzamide (CAS No. 1023277-26-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
IUPAC Name This compound
InChI Key XAJYMIXNKYUKRQ-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects by inhibiting specific enzymes or receptors involved in disease processes. The sulfonamide group is known for its ability to mimic substrates in enzymatic reactions, potentially leading to the inhibition of key metabolic pathways.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that compounds similar to this compound exhibit antimicrobial properties, making them candidates for further investigation in treating bacterial infections .
  • Antiviral Activity :
    • Research has shown that derivatives of benzamides, including those related to this compound, can inhibit viral entry, particularly against Ebola and Marburg viruses. These compounds demonstrated effective inhibition in vitro with EC50 values below 10 μM .
  • Antitumor Activity :
    • Some studies have explored the potential antitumor effects of related compounds in animal models. For instance, certain benzenesulfonamides were evaluated for their ability to inhibit tumor growth in mouse models, although specific results for this compound are still under investigation .

Case Study 1: Antiviral Efficacy

In a laboratory setting, researchers tested the antiviral efficacy of a series of aminobenzamides against wild-type Ebola virus strains in Vero cells. The results indicated that treatment with these compounds significantly reduced viral load compared to untreated controls, highlighting their potential as therapeutic agents for filovirus infections .

Case Study 2: Antimicrobial Properties

A study focused on the synthesis and evaluation of various benzenesulfonamides, including derivatives of this compound, demonstrated promising antimicrobial activity against several bacterial strains. The mechanism was attributed to enzyme inhibition that disrupts bacterial metabolism .

Research Findings

  • Enzyme Inhibition : Research has shown that compounds similar to this compound can effectively inhibit carbonic anhydrases (CAs), which are critical for various physiological processes and are implicated in cancer progression .
  • Cellular Effects : Investigations into the cellular effects of related compounds revealed induction of oxidative stress and apoptosis in cancer cell lines, suggesting a potential mechanism for their antitumor activity .

Properties

CAS No.

1023277-26-0

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

4-amino-N-methylsulfonylbenzamide

InChI

InChI=1S/C8H10N2O3S/c1-14(12,13)10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11)

InChI Key

IVPVFHGHVXUZBJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC=C(C=C1)N

Purity

95

Origin of Product

United States

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